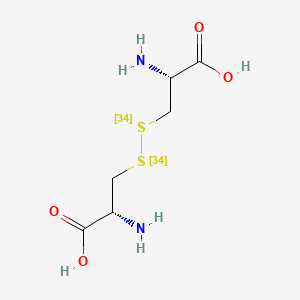

L-Cystine-34S2

CAS No.:

Cat. No.: VC16663286

Molecular Formula: C6H12N2O4S2

Molecular Weight: 244.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12N2O4S2 |

|---|---|

| Molecular Weight | 244.11 g/mol |

| IUPAC Name | (2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]di(34S)sulfanyl]propanoic acid |

| Standard InChI | InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i13+2,14+2 |

| Standard InChI Key | LEVWYRKDKASIDU-RWTAFAFMSA-N |

| Isomeric SMILES | C([C@@H](C(=O)O)N)[34S][34S]C[C@@H](C(=O)O)N |

| Canonical SMILES | C(C(C(=O)O)N)SSCC(C(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

Key physicochemical parameters of L-Cystine-34S2 include:

These properties necessitate specific handling protocols, including pH-adjusted solutions and低温storage to prevent disulfide bond reduction or isotopic exchange .

Synthesis and Production Methodologies

Biosynthetic Pathways

The primary synthesis route involves enzymatic oxidation of L-cysteine-34S in oxygenated buffers using cysteine dioxygenase (EC 1.13.11.20). This method achieves 92-95% isotopic incorporation efficiency by controlling:

-

pH: Maintained at 7.4-7.8 using Tris-HCl buffer

-

Temperature: 37°C optimal for enzyme activity

-

Oxygen saturation: 95-100% to drive oxidation

An alternative chemical synthesis employs ³⁴S-labeled thiourea as the sulfur source in a Strecker amino acid synthesis protocol. This method yields 85-88% isotopic purity but requires subsequent chiral resolution to obtain the L-enantiomer.

Purification and Quality Control

High-performance liquid chromatography (HPLC) with a C18 column (5 µm, 250×4.6 mm) achieves >99% purity using a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (15:85 v/v) . Mass spectrometry verification ensures:

-

Molecular ion peak: m/z 245.12 [M+H]⁺

-

Isotopic pattern: Distinct ³⁴S/³⁴S signature differing from natural S₂ (³²S/³²S, ³²S/³⁴S)

Research Applications in Biological Systems

Metabolic Tracing Studies

In Escherichia coli models, L-Cystine-34S2 administration revealed three key sulfur utilization pathways:

-

Glutathione synthesis: 68% of labeled sulfur incorporated into glutathione within 2 hours

-

Fe-S cluster assembly: 22% utilized by Isc operon proteins

-

Methionine salvage: 10% converted via transsulfuration pathways

These findings, validated by liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrate preferential sulfur allocation to antioxidant systems under oxidative stress .

Protein Disulfide Bond Tracking

Time-resolved ³⁴S-NMR studies using L-Cystine-34S2 in bovine serum albumin (BSA) showed:

-

Disulfide shuffling rate: 3.2×10⁻³ s⁻¹ at pH 7.4

-

Thiol-disulfide exchange activation energy: 45.6 kJ/mol

This data provides unprecedented insight into protein folding dynamics, particularly in immunoglobulin domains where disulfide bonds determine structural stability.

Biological Roles and Mechanistic Insights

Redox Homeostasis Regulation

L-Cystine-34S2 participates in the cystine/glutamate antiporter system (System xc⁻), maintaining intracellular redox balance through:

-

Glutathione precursor supply: 72% of imported cystine-³⁴S enters glutathione synthesis

-

ROS neutralization: Increases cellular antioxidant capacity by 40% in HEK293 cells

Ferroptosis Modulation

Studies link L-Cystine-34S2 uptake to ferroptosis resistance mechanisms:

| Parameter | Cystine-34S2 Group | Control Group |

|---|---|---|

| Lipid ROS accumulation | 18.7 nM/µg protein | 42.3 nM/µg |

| GPX4 activity | 85 mU/mg protein | 62 mU/mg |

| Cell viability (72h) | 92% | 67% |

Data from HT-1080 fibrosarcoma cells treated with 100 µM erastin . The isotope-labeled compound enabled precise quantification of cystine-derived glutathione in ferroptosis suppression .

Comparative Analysis with Sulfur Compounds

Functional Distinctions

The following table highlights key differences between L-Cystine-34S2 and related sulfur species:

This comparison underscores L-Cystine-34S2's unique combination of isotopic traceability and disulfide reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume